1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
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Overview
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring and a p-tolyl group linked to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydroquinoline Core:
Introduction of the Benzoyl Group:
Formation of the Urea Derivative:
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the urea moiety using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Benzyl-substituted tetrahydroquinoline derivatives.
Substitution Products: Alkylated urea derivatives.
Scientific Research Applications
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to cellular receptors to elicit a biological response.
Pathways: Interference with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the urea moiety, making it less versatile in certain reactions.
3-(p-Tolyl)urea: Lacks the tetrahydroquinoline ring, reducing its potential biological activity.
Uniqueness: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-9-11-20(12-10-17)25-24(29)26-21-13-14-22-19(16-21)8-5-15-27(22)23(28)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAYTBACIMHHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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